molecular formula C20H22N2O3 B2870022 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide CAS No. 1448129-86-9

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide

Cat. No.: B2870022
CAS No.: 1448129-86-9
M. Wt: 338.407
InChI Key: XIUPCNYMYOVGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide typically involves the construction of the indole ring followed by functionalization to introduce the ethoxy and hydroxy groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole can then be further modified through various organic reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its combination of an ethoxy group, hydroxy group, and indole moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-19-11-7-5-9-15(19)20(24)21-12-18(23)16-13-22(2)17-10-6-4-8-14(16)17/h4-11,13,18,23H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUPCNYMYOVGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.